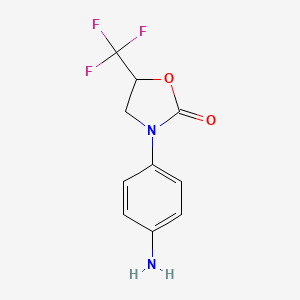
3-(4-アミノフェニル)-5-(トリフルオロメチル)-1,3-オキサゾリジン-2-オン
説明
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by its unique structure, which includes an aminophenyl group and a trifluoromethyl group attached to an oxazolidinone ring
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities. Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
Target of Action
The aminophenyl group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets in proteins .
Biochemical Pathways
Compounds containing a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially enhance the metabolic stability of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-aminophenylacetic acid with trifluoromethylating agents followed by cyclization with oxazolidinone derivatives. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products may involve the formation of trifluoromethylated amines.
Substitution products can vary widely based on the reagents used.
類似化合物との比較
4-Aminophenyl-1,3-oxazolidin-2-one
5-(Trifluoromethyl)-1,3-oxazolidin-2-one
4-Aminophenyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Uniqueness: 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the combination of the aminophenyl and trifluoromethyl groups on the oxazolidinone ring, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, highlighting its synthesis, reactions, applications, and mechanisms
生物活性
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by its unique molecular structure which includes a trifluoromethyl group and an amino substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C10H9F3N2O2
- Molecular Weight : Approximately 246.19 g/mol
- Structural Features :
- A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
- A 4-aminophenyl group at position 3.
- A trifluoromethyl group at position 5.
The trifluoromethyl group enhances the electrophilicity of the oxazolidinone ring, potentially increasing its reactivity in biological systems. The presence of the amino group facilitates hydrogen bonding interactions, which can further influence its biological activity.
Antibacterial Activity
Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity, especially against Gram-positive bacteria. The mechanism of action for these compounds typically involves binding to bacterial ribosomes, inhibiting protein synthesis.
In Vitro Studies
In vitro assays have demonstrated that 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one effectively binds to ribosomal targets. This binding inhibits protein synthesis in bacteria, suggesting potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Enterococcus faecalis | 18 | 50 |
| Streptococcus pneumoniae | 22 | 50 |
Anticancer Potential
Emerging studies have explored the anticancer properties of oxazolidinones. The unique structure of 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one may contribute to its cytotoxic effects against various cancer cell lines.
Case Studies
- FaDu Hypopharyngeal Tumor Cells :
- Cell Proliferation Inhibition :
Pharmacological Profile
The pharmacological profile of 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one suggests it may also possess properties beyond antibacterial and anticancer activities. The trifluoromethyl group can influence lipophilicity and membrane permeability, enhancing bioavailability and therapeutic efficacy.
特性
IUPAC Name |
3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOANGJZMMUJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















